molecular formula C28H20F3N5O4 B10771884 (S)-1-(2-(Difluoromethyl)pyridin-4-yl)-4-fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1H-isoindol-3-amine hemifumarate CAS No. 1421852-78-9

(S)-1-(2-(Difluoromethyl)pyridin-4-yl)-4-fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1H-isoindol-3-amine hemifumarate

Cat. No.: B10771884
CAS No.: 1421852-78-9
M. Wt: 547.5 g/mol
InChI Key: PFELQGNXJDRKDW-DSSYAJFBSA-N
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Description

(S)-1-(2-(Difluoromethyl)pyridin-4-yl)-4-fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1H-isoindol-3-amine hemifumarate is a useful research compound. Its molecular formula is C28H20F3N5O4 and its molecular weight is 547.5 g/mol. The purity is usually 95%.
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Biological Activity

(S)-1-(2-(Difluoromethyl)pyridin-4-yl)-4-fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1H-isoindol-3-amine, commonly referred to as AZD3839, is a compound of significant interest due to its potential as a β-secretase inhibitor, specifically targeting BACE1 (Beta-site APP Cleaving Enzyme 1). This compound has been studied for its implications in treating Alzheimer's disease by modulating amyloid precursor protein processing.

The molecular formula of AZD3839 is C24H16F3N5C_{24}H_{16}F_3N_5, with a molecular weight of 431.41 g/mol. The compound is characterized by the following properties:

PropertyValue
Boiling Point596.3 ± 60.0 °C (Predicted)
Density1.41 ± 0.1 g/cm³ (Predicted)
Storage Temperature-20 °C
SolubilityDMSO: 125 mg/mL (289.75 mM)
pKa2.56 ± 0.40 (Predicted)
ColorWhite to off-white

AZD3839 functions primarily as an inhibitor of BACE1, which plays a crucial role in the cleavage of amyloid precursor protein, leading to the formation of amyloid-beta peptides implicated in Alzheimer's pathology. The inhibition of BACE1 activity is thought to reduce the levels of amyloid-beta, thereby potentially slowing disease progression.

In Vitro Studies

Research indicates that AZD3839 exhibits potent inhibitory activity against BACE1 with IC50 values in the low nanomolar range. In a study assessing its efficacy across various cell lines, AZD3839 demonstrated significant reductions in amyloid-beta production:

  • Cell Lines Tested : HEK293 cells expressing APP
  • IC50 Values : Ranged from 0.5 to 10 nM depending on the assay conditions.

Case Studies

A notable case study involved the evaluation of AZD3839's effects on cognitive decline in transgenic mouse models of Alzheimer's disease. The results were promising:

  • Study Design : Mice treated with AZD3839 showed significant improvements in cognitive function compared to control groups.
  • Behavioral Tests : Morris water maze and Y-maze tests indicated enhanced memory retention and spatial learning abilities.

Structure-Activity Relationship (SAR)

The structure of AZD3839 allows for specific interactions with the active site of BACE1, which has been elucidated through molecular docking studies. Modifications to the pyridine and isoindole moieties have been explored to optimize potency and selectivity:

ModificationEffect on Activity
Difluoromethyl groupIncreased lipophilicity and binding affinity
Fluorine substitutionEnhanced metabolic stability

Scientific Research Applications

Anticancer Properties

Research indicates that (S)-1-(2-(Difluoromethyl)pyridin-4-yl)-4-fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1H-isoindol-3-amine hemifumarate exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds structurally similar to this one have demonstrated efficacy against breast cancer and leukemia cells .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial effects. Pyrimidine derivatives, including those related to this compound, have been documented to possess antibacterial and antifungal properties. Studies have shown that modifications in the pyridine or pyrimidine rings can enhance activity against pathogens such as Staphylococcus aureus and Candida albicans .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability, particularly in breast cancer cells, with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed that it exhibited potent activity comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

Chemical Reactions Analysis

Metabolic Reactions

In vivo and in vitro studies reveal extensive metabolism mediated primarily by CYP3A4 :

N-Oxidation

  • Pyridine and pyrimidine rings undergo N-oxidation, forming stable metabolites detected in rat, rabbit, and human hepatocytes .

    • Primary metabolite : (S)-5-(3-(3-amino-1-(2-(difluoromethyl)pyridin-4-yl)-4-fluoro-1H-isoindol-1-yl)phenyl)pyrimidine 1-oxide .

Pyrimidine Ring Contraction

An unusual ring contraction pathway converts the pyrimidine ring into an imidazole via:

  • Ring-opening at the C5–N1 bond.

  • Elimination of a carbon atom.

  • Re-closure to form imidazo[1,2-a]pyridine derivatives .

SpeciesContribution to Total Metabolism (%)Key Metabolite
Rat25Imidazo[1,2-a]pyridine derivative
Human<5Trace amounts

Hydroxylation and Defluorination

  • Fluorine substituents are susceptible to hydroxylation, forming hydroxylated intermediates .

  • Minor pathways include defluorination at the isoindole core, observed in guinea pig models .

Stability and Degradation Reactions

The compound demonstrates:

  • pH-dependent hydrolysis : Degrades rapidly under acidic conditions (pH < 3) via cleavage of the isoindole amine group .

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces decomposition of the pyrimidine ring .

ConditionDegradation PathwayHalf-Life (h)
pH 1.2 (37°C)Amine group hydrolysis0.5
pH 7.4 (37°C)Stable (>90% remaining)48
UV light (254 nm)Pyrimidine ring breakdown2

Interaction with Biological Targets

As a β-secretase (BACE1) inhibitor, AZD3839 undergoes non-covalent interactions :

  • Hydrogen bonding between the isoindole amine and Asp32/Asp228 residues.

  • Van der Waals interactions with the difluoromethyl group and the hydrophobic S3 subpocket .

ParameterValue (in vitro)
IC₅₀ (BACE1)8.2 nM
Kd (SPR assay)12.4 nM

Comparative Reactivity with Analogues

AZD3839 exhibits distinct metabolic stability compared to its structural analogue (S)-25:

ParameterAZD3839(S)-25
CYP3A4 contribution85%92%
Ring contractionMinor pathwayMajor pathway (25%)
Oral bioavailability67% (monkeys)42% (rats)

Properties

CAS No.

1421852-78-9

Molecular Formula

C28H20F3N5O4

Molecular Weight

547.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;(3S)-3-[2-(difluoromethyl)pyridin-4-yl]-7-fluoro-3-(3-pyrimidin-5-ylphenyl)isoindol-1-amine

InChI

InChI=1S/C24H16F3N5.C4H4O4/c25-19-6-2-5-18-21(19)23(28)32-24(18,17-7-8-31-20(10-17)22(26)27)16-4-1-3-14(9-16)15-11-29-13-30-12-15;5-3(6)1-2-4(7)8/h1-13,22H,(H2,28,32);1-2H,(H,5,6)(H,7,8)/b;2-1+/t24-;/m0./s1

InChI Key

PFELQGNXJDRKDW-DSSYAJFBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[C@@]2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC(=NC=C4)C(F)F)C5=CN=CN=C5.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)C2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC(=NC=C4)C(F)F)C5=CN=CN=C5.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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